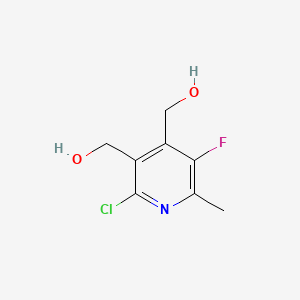
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro, fluoro, and methyl groups, along with two hydroxymethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol typically involves multi-step organic reactions. One common approach includes the initial formation of the pyridine ring followed by selective halogenation and methylation. The hydroxymethyl groups are introduced through reactions involving formaldehyde or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen substituents or to convert the hydroxymethyl groups to methyl groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol involves its interaction with specific molecular targets. The presence of halogen and hydroxymethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoro-3-methylpyridine: Similar structure but lacks the hydroxymethyl groups.
2-Chloro-6-methylpyridine: Lacks the fluoro and hydroxymethyl groups.
Uniqueness
(2-Chloro-5-fluoro-6-methylpyridine-3,4-diyl)dimethanol is unique due to the combination of chloro, fluoro, and hydroxymethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H9ClFNO2 |
|---|---|
Poids moléculaire |
205.61 g/mol |
Nom IUPAC |
[2-chloro-5-fluoro-3-(hydroxymethyl)-6-methylpyridin-4-yl]methanol |
InChI |
InChI=1S/C8H9ClFNO2/c1-4-7(10)5(2-12)6(3-13)8(9)11-4/h12-13H,2-3H2,1H3 |
Clé InChI |
ORHXVRZJBBLWDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=N1)Cl)CO)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



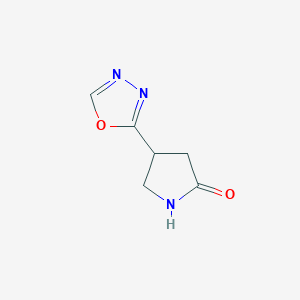
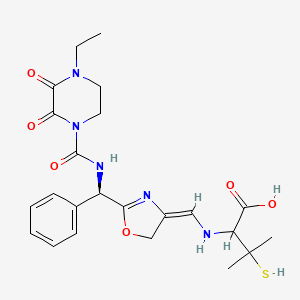
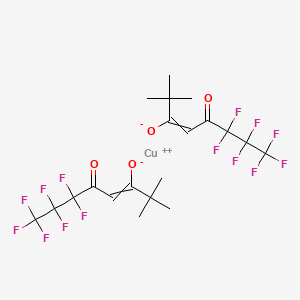
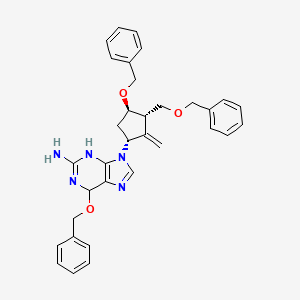

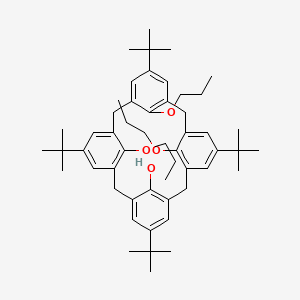
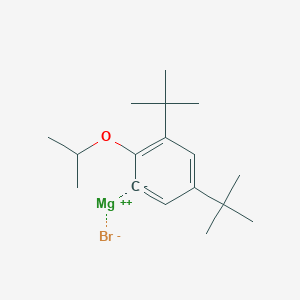


![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)

![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)
